7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester
Brand Name: Vulcanchem
CAS No.: 21987-33-7
VCID: VC4092950
InChI: InChI=1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-3,5-7H,4H2,1H3
SMILES: COC(=O)C1CC2C=CC1O2
Molecular Formula: C8H10O3
Molecular Weight: 154.16 g/mol

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester

CAS No.: 21987-33-7

Cat. No.: VC4092950

Molecular Formula: C8H10O3

Molecular Weight: 154.16 g/mol

* For research use only. Not for human or veterinary use.

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester - 21987-33-7

Specification

CAS No. 21987-33-7
Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
IUPAC Name methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Standard InChI InChI=1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-3,5-7H,4H2,1H3
Standard InChI Key OZONFNLDQRXRGI-UHFFFAOYSA-N
SMILES COC(=O)C1CC2C=CC1O2
Canonical SMILES COC(=O)C1CC2C=CC1O2

Introduction

Structural Characteristics

Molecular Architecture

The compound features a bicyclo[2.2.1]heptene core with an oxygen atom at the 7-position and a methyl ester group at the 2-position. The strained bicyclic system contributes to its reactivity, making it a valuable substrate for ring-opening and functionalization reactions. Key structural parameters include:

PropertyValueSource
IUPAC Namemethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylatePubChem
Molecular FormulaC₈H₁₀O₃PubChem
Molecular Weight154.16 g/molPubChem
Canonical SMILESCOC(=O)C1CC2C=CC1O2PubChem
InChI KeyOZONFNLDQRXRGI-UHFFFAOYSA-NPubChem
CAS Number21987-33-7EPA DSSTox

The bicyclic framework imposes significant steric strain, which is partially alleviated by the electron-withdrawing ester group. X-ray crystallography and computational studies suggest that the compound adopts an endo conformation, stabilizing the transition state during cycloaddition reactions .

Synthetic Methodologies

Regioselective Diels-Alder Reactions

A highly efficient synthesis route involves the Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate. This method achieves regioselectivity through electronic and steric effects, yielding the bicyclic adduct in >80% efficiency . The reaction proceeds under mild conditions (25°C, dichloromethane solvent), with the bromine atom on the dienophile directing endo selectivity .

Reaction Scheme

2-Methylfuran+Methyl 3-bromopropiolateDCM, 25°C7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylate\text{2-Methylfuran} + \text{Methyl 3-bromopropiolate} \xrightarrow{\text{DCM, 25°C}} \text{7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylate}

Hydrolysis and Functionalization

Subsequent hydrolysis of the ketal intermediate is notoriously challenging. Traditional methods using p-toluenesulfonic acid or Amberlyst-15 yield incomplete conversion, but treatment with concentrated HCl (37%) at reflux achieves quantitative hydrolysis . This step is critical for accessing downstream derivatives, such as carboxylic acids or amides, which are pivotal in drug discovery .

Applications in Organic Synthesis

Retrodiene Reactions

The compound undergoes retro-Diels-Alder reactions under thermal or acidic conditions, generating furan and ester fragments. This reactivity is exploited to synthesize polyheterocycles, such as pyrimido[1,2-b]pyridazines, which are scaffolds for kinase inhibitors .

Cross-Coupling Reactions

Palladium-catalyzed Stille couplings introduce aryl or heteroaryl groups at the 3-position, enabling the synthesis of biaryl derivatives. These compounds exhibit enhanced π-π stacking interactions, improving their suitability as ligands for metalloenzymes .

ParameterValueSource
GHS Hazard ClassIrritantEPA DSSTox
Signal WordWarningEPA DSSTox
Recommended PPEGloves, eye protectionEPA DSSTox

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